(1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid
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Overview
Description
Levopropoxyphene napsylate is a hydrate. It contains a levopropoxyphene.
A propionate derivative that is used to suppress coughing.
Scientific Research Applications
Stereochemical Specificity in Enzymatic Processes
Research shows that the stereochemistry of benzylic alcohols, such as (1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid, plays a significant role in the specificity of enzyme reactions. For example, in a study by Rao and Duffel (1991), the configuration of the benzylic carbon bearing the hydroxyl group determined whether benzylic alcohols were substrates or inhibitors of rat hepatic aryl sulfotransferase IV. This highlights the importance of stereochemistry in biochemical processes and drug development (Rao & Duffel, 1991).
Synthesis Techniques
The compound is also relevant in synthesis techniques. For instance, Enders, Berg, and Jandeleit (2003) discussed the synthesis of similar compounds via a Horner-Wadsworth-Emmons Reaction, emphasizing the role of such compounds in organic synthesis processes. This type of reaction is critical in the construction of complex organic molecules, underpinning much of modern synthetic organic chemistry (Enders, Berg, & Jandeleit, 2003).
Fluorescent Probes in Chemical Analysis
Furthermore, compounds with similar structures have been used in the development of fluorescent probes for detecting carbonyl compounds in water samples. For example, Houdier et al. (2000) used a related compound as a molecular probe for trace measurement of carbonyl compounds, demonstrating its utility in environmental monitoring and analytical chemistry (Houdier, Perrier, Defrancq, & Legrand, 2000).
Photophysical Studies
In photophysical studies, similar compounds have been used as probes. Moreno Cerezo et al. (2001) investigated the photophysical behavior of such probes in various solvents, providing insights into solvent effects on molecular properties. This research is vital in understanding how molecular structures interact with light and their applications in fields like material science and photophysics (Moreno Cerezo, Corrales Rocafort, Sevilla Sierra, Garcia-Blanco, Oliva, & Catalán Sierra, 2001).
Medical Imaging Applications
Finally, similar compounds have been explored in medical imaging. Basuli et al. (2012) synthesized a fluorine-18-radiolabeled analog of a related compound for positron emission tomography studies, highlighting its potential in medical diagnostics and imaging (Basuli, Wu, Shi, Teng, Li, Sulima, Bate, Young, McMillan, & Griffiths, 2012).
properties
Product Name |
(1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid |
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Molecular Formula |
C32H39NO6S |
Molecular Weight |
565.7 g/mol |
IUPAC Name |
[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydron;naphthalene-2-sulfonate;hydrate |
InChI |
InChI=1S/C22H29NO2.C10H8O3S.H2O/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13);1H2/t18-,22-;;/m1../s1 |
InChI Key |
GBKONKCASNNUQD-VMJMSTHCSA-N |
Isomeric SMILES |
[H+].CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].O |
Canonical SMILES |
[H+].CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].O |
synonyms |
(1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid (1R,2S)-1-Benzyl-3-dimethylamino-2-methyl-1-phenylpropyl propionate naphthalene-2-sulphonate monohydrate Hydrate, Levopropoxyphene 2-naphthalenesulfonate Hydrate, Levopropoxyphene Napsylate Levopropoxyphene Levopropoxyphene 2 naphthalenesulfonate Hydrate Levopropoxyphene 2-naphthalenesulfonate Hydrate Levopropoxyphene Napsylate Levopropoxyphene Napsylate Hydrate Napsylate Hydrate, Levopropoxyphene Napsylate, Levopropoxyphene Propoxyphene Hydrochloride, (R*,S*)-(+-)-Isomer Propoxyphene, (R*,S*)-(+-)-Isomer Propoxyphene, (R-(R*,S*))-Isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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